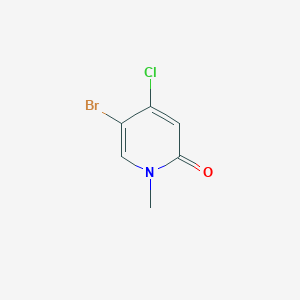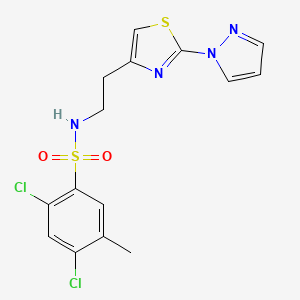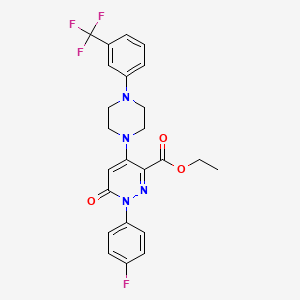
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Activity from Eugenol Derivatives
Research on eugenol derivatives, related to the compound , has shown promising insecticidal properties. The study by Fernandes et al. (2020) synthesized new eugenol derivatives and evaluated their impact on the viability of insect cell lines, demonstrating significant toxicity towards these cells. These derivatives induced programmed cell death in treated cells, suggesting potential applications as semisynthetic insecticides derived from natural plant products (Fernandes et al., 2020).
Palladium(II)-Induced Cyclization for Chemical Synthesis
The compound's structural similarities with 2-(3-methyl-2-butenyl)phenol, which reacts with PdCl2 to form diverse chemical structures, point towards its utility in synthetic chemistry. The research by Hosokawa et al. (1976) indicates that such reactions can be influenced by the presence of various sodium carboxylates, altering the regioselectivity and yielding different chemical structures. This demonstrates the potential of using such compounds in the synthesis of complex organic molecules (Hosokawa et al., 1976).
Antimicrobial and Antiradical Activities
Čižmáriková et al. (2020) explored the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, with structural similarities to the compound of interest, demonstrating their antimicrobial and antioxidant activities. These activities were comparatively lower than some beta blockers but still significant, indicating potential applications in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
High-Temperature Water Reactions for Green Chemistry
The study of high-temperature water reactions with allyl phenyl ether by Bagnell et al. (1996) provides insights into the green chemistry applications of similar compounds. This research highlights how high-temperature water can serve as an environmentally benign alternative for the synthesis and interconversion of complex organic molecules, pointing towards sustainable chemical synthesis methods (Bagnell et al., 1996).
Anticancer Potential from Phenolic Compounds
Rayanil et al. (2011) isolated a new phenolic compound with strong cytotoxicity against tumor cell lines from the wood of Millettia leucantha, highlighting the potential of phenolic compounds, including those structurally related to the compound , in developing new anticancer agents. This underscores the importance of exploring natural products and their derivatives for therapeutic applications (Rayanil et al., 2011).
Propriétés
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-5-7-17-10-11-19(20(12-17)23-4)24-14-18(22)13-21-15(2)8-6-9-16(21)3;/h5,10-12,15-16,18,22H,1,6-9,13-14H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUZHNHGOCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)CC=C)OC)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)


![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)
